![molecular formula C11H12BrFN2 B572707 6-溴-4-氟-1-异丙基-2-甲基-1H-苯并[d]咪唑 CAS No. 1231930-33-8](/img/structure/B572707.png)
6-溴-4-氟-1-异丙基-2-甲基-1H-苯并[d]咪唑
概述
描述
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C11H12BrFN2. It is a benzimidazole derivative, characterized by the presence of bromine, fluorine, isopropyl, and methyl groups attached to the benzimidazole ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research.
科学研究应用
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of Abemaciclib, a kinase inhibitor used for the treatment of advanced or metastatic breast cancer.
Chemical Research: The compound is used in the study of benzimidazole derivatives and their chemical properties.
Biological Research: It is used in the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
作用机制
Target of Action
The compound 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is primarily used in the preparation of Abemaciclib , a kinase inhibitor . This suggests that the compound’s primary targets are likely to be kinases, which play a crucial role in cell signaling and regulation.
Mode of Action
While the exact mode of action of this compound is not explicitly mentioned in the search results, it can be inferred from its use in the synthesis of Abemaciclib. Abemaciclib is a kinase inhibitor that works by blocking the activity of enzymes known as cyclin-dependent kinases, which are involved in promoting cell division. By inhibiting these kinases, the compound can help slow down the growth of cancer cells .
Result of Action
The primary result of the compound’s action would be the inhibition of cell division and growth, due to its role in blocking the activity of cyclin-dependent kinases. This could potentially lead to the slowing or halting of cancer progression .
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves several steps:
Starting Materials: The synthesis begins with N-(4-bromo-2,6-difluorophenyl)-N’-isopropylacetamidine.
Reaction with Sodium Hydride: Sodium hydride is added to a reaction bottle containing an aprotic solvent. The mixture is stirred at a constant temperature.
Addition of Starting Material: The starting material is dissolved in an aprotic solvent and added dropwise to the reaction bottle. The reaction mixture is heated to 40-100°C and stirred for 4-10 hours.
Workup: After the reaction is complete, the mixture is cooled to room temperature, and water is added. The solution is extracted three times, and the organic phases are combined and washed with saturated saline solution. The organic phase is dried using anhydrous sodium sulfate and filtered.
Crystallization: The filtrate is concentrated, and n-hexane is added to dissolve the residue. Deionized water is added to the solution, and the mixture is left to stand overnight.
Industrial Production Methods
The industrial production of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole follows similar synthetic routes but is optimized for large-scale production. The process involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic Substitution: The presence of electron-withdrawing groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Sodium Hydride: Used as a base in the initial synthesis.
Aprotic Solvents: Such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
n-Hexane: Used for crystallization and purification.
Major Products Formed
The major products formed from the reactions of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole depend on the specific reaction conditions and reagents used. Common products include various substituted benzimidazole derivatives.
相似化合物的比较
Similar Compounds
- 6-Bromo-4-fluoro-2-methyl-1H-1,3-benzodiazole
- 4-Bromo-2,6-difluoroaniline
- N-Isopropylacetamidine
Uniqueness
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of Abemaciclib highlights its importance in pharmaceutical research and development .
属性
IUPAC Name |
6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-11-9(13)4-8(12)5-10(11)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQZRZLUEGCXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719275 | |
| Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231930-33-8 | |
| Record name | 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

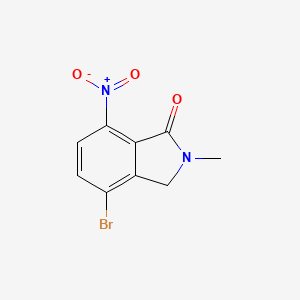
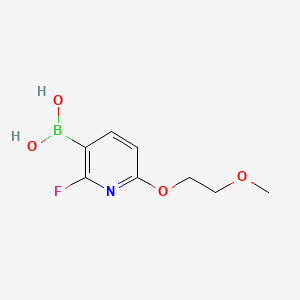




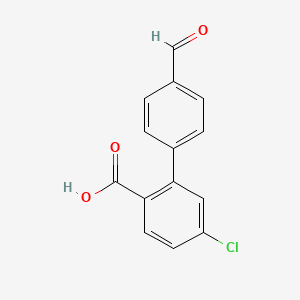
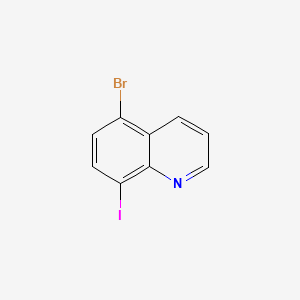
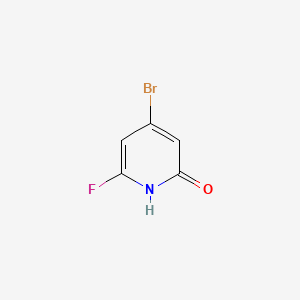
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)
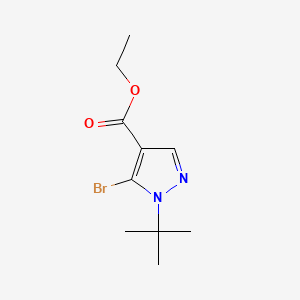
![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)


